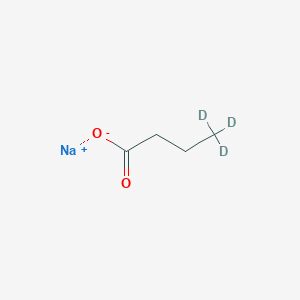

Sodium butyrate-4,4,4-D3

Übersicht

Beschreibung

Sodium butyrate-4,4,4-D3 is a useful research compound. Its molecular formula is C4H7NaO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Sodium butyrate (NaBu) is a short-chain fatty acid (SCFA) produced by the fermentation of dietary fibers in the gut. Its derivative, Sodium butyrate-4,4,4-D3, has garnered attention for its potential therapeutic applications due to its biological activities. This article explores the biological activity of this compound through a review of recent research findings, case studies, and relevant data.

Sodium butyrate exerts its biological effects primarily through the following mechanisms:

- Histone Deacetylase Inhibition : Sodium butyrate inhibits histone deacetylases (HDACs), leading to increased histone acetylation. This modification enhances gene expression related to apoptosis and cell cycle regulation .

- G Protein-Coupled Receptors Activation : It activates G protein-coupled receptors (GPCRs), which play a crucial role in various cellular processes including immune response modulation and energy metabolism .

- Energy Substrate for Colonocytes : It serves as a major energy source for colonocytes, influencing epithelial health and integrity .

1. Anti-Cancer Properties

Sodium butyrate has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including colorectal and oral cancers. It can arrest the cell cycle at the G1 phase, thereby preventing further cell division .

Table 1: Effects of Sodium Butyrate on Cancer Cells

| Cancer Type | Effect | Mechanism |

|---|---|---|

| Colorectal | Inhibition of proliferation | HDAC inhibition |

| Oral | Induction of apoptosis | Cell cycle arrest |

| Hepatocellular | Growth permissive | Modulation of metabolic pathways |

2. Inflammation and Immune Modulation

Sodium butyrate also plays a significant role in modulating inflammation and immune responses. In a study involving individuals with type 1 diabetes, oral sodium butyrate did not significantly alter innate or adaptive immune responses despite affecting SCFA levels in feces . However, it has shown promise in animal models for reducing inflammation associated with conditions like colitis .

Case Study: Salmonella Colitis

A combination treatment of sodium butyrate and active vitamin D3 significantly reduced inflammation markers in mice with Salmonella colitis. The treatment enhanced antimicrobial peptide expression while reducing pro-inflammatory cytokines .

3. Gut Health Improvement

Sodium butyrate is known to enhance gut health by improving intestinal barrier function and modulating gut microbiota composition. In broiler chickens, dietary supplementation with sodium butyrate improved growth performance and meat quality by enhancing gut microbiota diversity and reducing oxidative stress .

Table 2: Effects of Sodium Butyrate on Gut Health

| Parameter | Effect | Study Reference |

|---|---|---|

| Intestinal Barrier | Strengthening | |

| Microflora Composition | Increased diversity | |

| Oxidative Stress | Reduced levels |

Research Findings

Recent studies have expanded our understanding of sodium butyrate's effects:

- Mitochondrial Function : Research indicates that sodium butyrate may protect against mitochondrial dysfunction during inflammatory conditions such as sepsis by maintaining mitochondrial respiration rates in murine models .

- Dietary Supplementation : Studies suggest that dietary supplementation with sodium butyrate can reinforce gut barriers in poultry suffering from coccidiosis, highlighting its potential as a feed additive in animal husbandry .

Eigenschaften

IUPAC Name |

sodium;4,4,4-trideuteriobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOGIVSZKQAPD-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.